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Introduction

BI-4924 is a potent and selective inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH),
the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is
upregulated in various cancers, making PHGDH a compelling target for therapeutic
intervention. BI-4924 acts as a co-factor nicotinamide adenine dinucleotide (NADH/NAD+)-
competitive inhibitor.[3] For cellular and in vivo studies, it is crucial to utilize the active
compound, BI-4924, as its prodrug, BI-4916, has been reported to be unstable in the presence
of esterases, rendering it unsuitable for in vivo applications.[4] This document provides detailed
application notes and protocols for the formulation and administration of BI-4924 in animal
studies, particularly in mice.

Physicochemical Properties of BI-4924

A clear understanding of the physicochemical properties of BI-4924 is essential for its proper
handling and formulation.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15614151#bc-rfq
https://www.benchchem.com/product/b15614151/docs?utm_src=pdf-body#bi-4924-formulation-for-animal-studies-application-notes-and-protocols
https://www.opnme.com/molecules/phgdh-inhibitor-bi-4924
https://www.opnme.com/sites/default/files/opnme_m2o_profile_phgdh_bi-4924_0.pdf?token=w7TfGNfV
https://www.benchchem.com/product/b15614151/docs?utm_src=pdf-body#bi-4924-formulation-for-animal-studies-application-notes-and-protocols
https://www.medchemexpress.com/bi-4924.html
https://www.benchchem.com/product/b15614151/docs?utm_src=pdf-body#bi-4924-formulation-for-animal-studies-application-notes-and-protocols
https://www.researchgate.net/publication/334815186_Intracellular_Trapping_of_the_Selective_Phosphoglycerate_Dehydrogenase_PHGDH_Inhibitor_BI-4924_Disrupts_Serine_Biosynthesis
https://www.benchchem.com/product/b15614151/docs?utm_src=pdf-body#bi-4924-formulation-for-animal-studies-application-notes-and-protocols
https://www.benchchem.com/product/b15614151/docs?utm_src=pdf-body#bi-4924-formulation-for-animal-studies-application-notes-and-protocols
https://www.benchchem.com/product/b15614151/docs?utm_src=pdf-body#bi-4924-formulation-for-animal-studies-application-notes-and-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614151?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Property Value Reference
Molecular Weight 499.36 g/mol [5]
Solubility in DMSO 90 mg/mL [5]
Solubility at pH 7 59 pg/mL [2]
In Vitro IC50 (PHGDH) 3nM [3]

Cellular IC50 (Serine

) _ 2200 nM [3]
Biosynthesis, 72h)

Signaling Pathway

BI-4924 targets PHGDH, the initial and rate-limiting enzyme in the serine synthesis pathway,
which branches off from glycolysis. By inhibiting PHGDH, BI-4924 blocks the conversion of 3-
phosphoglycerate to 3-phosphohydroxypyruvate, thereby disrupting the downstream synthesis
of serine and other essential biomolecules.
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PHGDH Signaling Pathway and Inhibition by BI-4924.
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Experimental Protocols
In Vivo Formulation of Bl-4924

Due to its low agueous solubility, BI-4924 requires a specific vehicle for in vivo administration.
The following formulation has been reported to achieve a clear solution with a solubility of at
least 2.08 mg/mL.[3]

Materials:

BI-4924 powder

Dimethyl sulfoxide (DMSO), sterile

PEG300, sterile

Tween-80, sterile

Saline (0.9% NaCl), sterile

Sterile conical tubes and syringes

Formulation Composition:

Component Percentage
DMSO 10%
PEG300 40%
Tween-80 5%

Saline 45%

Protocol for Preparing 1 mL of Formulation:

o Prepare Stock Solution: Weigh the required amount of BI-4924 and dissolve it in 100 pL of
DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL for a final concentration of
2.08 mg/mL). Ensure complete dissolution; gentle warming or sonication may be used if
necessary.
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e Add Co-solvent: In a sterile conical tube, add 400 pL of PEG300 to the DMSO stock solution.
Mix thoroughly until the solution is clear.

e Add Surfactant: Add 50 pL of Tween-80 to the mixture. Vortex or mix gently until the solution
is homogenous and clear.

o Add Aqueous Component: Add 450 pL of sterile saline to the mixture. Mix thoroughly. The
final solution should be clear.

o Administration: It is recommended to prepare this formulation fresh on the day of use.

Weigh BI-4924
Powder

Dissolve in 10% DMSO
(Stock Solution)

Add 45% Saline
& Mix

Add 5% Tween-80
& Mix

Add 40% PEG300 Administer to Animal
& Mix

Click to download full resolution via product page

Experimental Workflow for BI-4924 In Vivo Formulation.

Animal Administration

Route of Administration:

e Intraperitoneal (IP) injection is a common route for administering small molecule inhibitors in
mouse models.

Dosage:
» Specific in vivo dosage for BI-4924 is not readily available in the public domain.

o For a starting point, researchers can refer to studies on other PHGDH inhibitors. For
instance, the inhibitor NCT-503 has been administered to mice at a dose of 40 mg/kg daily
via intraperitoneal injection.[5]

e Itis highly recommended to conduct a dose-ranging (dose-escalation) study to determine the
optimal and maximum tolerated dose (MTD) of BI-4924 in the specific animal model and for
the intended study duration.

Protocol for Intraperitoneal Injection in Mice:
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» Animal Handling: Acclimatize the animals to the experimental conditions.

e Dose Calculation: Calculate the volume of the BI-4924 formulation to be injected based on
the animal's body weight and the desired dose.

e Injection:
o Properly restrain the mouse.

o Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding
the midline to prevent damage to internal organs.

o Administer the calculated volume of the BI-4924 formulation.

e Monitoring: Monitor the animals for any adverse effects post-injection, such as signs of
distress, changes in behavior, or local irritation at the injection site.

Pharmacokinetic Considerations

Detailed pharmacokinetic data for BI-4924 in mice, such as Cmax, half-life, and bioavailability,
are not publicly available. Therefore, it is advisable to conduct pharmacokinetic studies to
characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Bl-4924
when administered in the recommended vehicle. This will inform the optimal dosing schedule
(e.g., once or twice daily) to maintain effective drug exposure throughout the study. For
reference, another PHGDH inhibitor, NCT-503, was found to have a half-life of 2.5 hours and a
Cmax of approximately 20 uM in plasma following intraperitoneal administration in mice.[6]

Conclusion

This document provides a comprehensive guide for the formulation and administration of the
PHGDH inhibitor BI-4924 for in vivo animal studies. The provided protocols and data are
intended to assist researchers in designing and executing their experiments effectively. Due to
the limited public data on the in vivo properties of BI-4924, it is imperative to perform initial
dose-finding and pharmacokinetic studies to establish the optimal experimental conditions for

your specific research needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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